
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, also known as ESM-1, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. In addition, it has been suggested that (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone may act by modulating the activity of certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. In addition, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as COX-2 and iNOS. (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has also been found to have anti-tumor properties, where it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has several advantages for lab experiments. It has high stability, which makes it easy to handle and store. In addition, it has a high purity, which makes it suitable for various applications. However, one of the limitations of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone is that it is relatively expensive, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone. One of the future directions is to further investigate its anti-inflammatory and anti-tumor properties, and to explore its potential applications in the treatment of neurodegenerative diseases. Another future direction is to investigate the mechanism of action of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, and to identify its molecular targets. In addition, future research can focus on the development of more efficient synthesis methods for (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, which can reduce its cost and increase its availability for scientific research.
Méthodes De Synthèse
The synthesis of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone involves the reaction of 4-ethoxyphenylboronic acid and 4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone in the presence of palladium catalysts. This reaction leads to the formation of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone in high yields.
Applications De Recherche Scientifique
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has been found to have potential applications in various fields of scientific research. In the field of pharmacology, it has been found to exhibit anti-inflammatory and anti-tumor properties. In addition, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has also been found to have potential applications in the field of biochemistry, where it can be used as a tool to study protein-protein interactions.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-4-18-6-13-22(14-7-18)34(30,31)27-23-16-21(32-3)12-15-25(23)28-17-24(27)26(29)19-8-10-20(11-9-19)33-5-2/h6-17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTMXRFFOJGRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

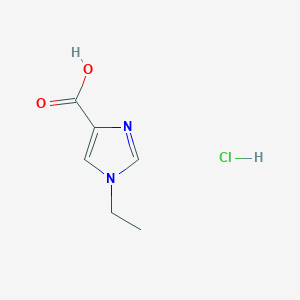
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2677288.png)
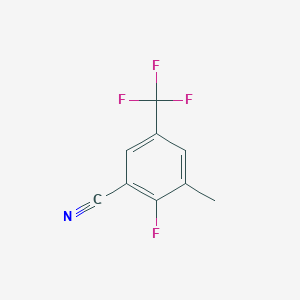
![N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677291.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677294.png)
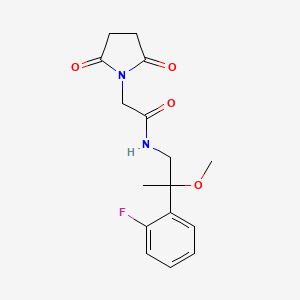
![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)

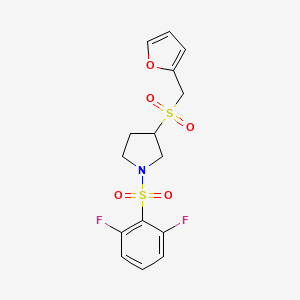
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2677304.png)
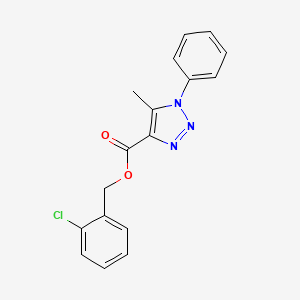
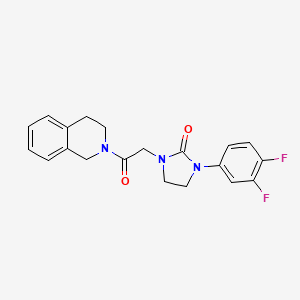
![3-(2-(4-fluorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677308.png)
